molecular formula C9H9NO B2508679 1-methyl-1H-indol-6-ol CAS No. 130570-60-4

1-methyl-1H-indol-6-ol

Cat. No. B2508679
CAS RN: 130570-60-4
M. Wt: 147.177
InChI Key: OOOVRUXKQGYTPJ-UHFFFAOYSA-N
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Description

1-methyl-1H-indol-6-ol is a chemical compound that belongs to the family of indoles. It is commonly known as skatole and has a strong fecal odor. Despite its unpleasant smell, this compound has significant importance in the field of scientific research due to its various applications.

Scientific Research Applications

Alzheimer's Disease Research

1-Methyl-1H-indol-6-ol derivatives have shown potential in Alzheimer's disease research. For instance, a study developed a novel compound, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate, exhibiting high affinity at human 5-HT6R and selectivity over various target sites. This compound demonstrated preclinical efficacy and synergistic effects when combined with donepezil and memantine, suggesting its potential for treating cognitive disorders (Nirogi et al., 2017).

Hypertension Treatment

N-Phenyl indole derivatives, including compounds similar to this compound, have been investigated for their potential as angiotensin II receptor antagonists in treating hypertension. These compounds have demonstrated significant antihypertensive effects in animal models, comparable or superior to existing drugs like losartan and telmisartan (Zhu et al., 2016).

Metal Interaction Studies

Research has explored the interaction between metal ions like Zn(II), Cd(II), and Pt(II) and anti-inflammatory drugs, including indole derivatives similar to this compound. These studies provide insights into the antibacterial and growth inhibitory activity of these complexes, which could be higher than that of the parent ligands (Dendrinou-Samara et al., 1998).

Antioxidant and Cytotoxicity Properties

Compounds similar to this compound have been examined for their antioxidant and cytotoxic properties. In a study, various 6-methoxytetrahydro-β-carboline derivatives exhibited moderate antioxidant properties and displayed lower toxicity in non-tumorous cell lines compared to certain standard drugs (Goh et al., 2015).

Conformational Studies in Peptides

Research has been conducted on novel 3,4-fused tryptophan analogues, involving this compound derivatives, for use in peptide and peptoid conformation elucidation studies. These studies aid in understanding the conformational flexibility of peptides, which is crucial for their biological activity (Horwell et al., 1994).

Antitumor Activity

This compound derivatives have been investigated for their potential in treating rare and rapidly fatal diseases like diffuse malignant peritoneal mesothelioma (DMPM). Some compounds have shown the ability to reduce cell proliferation and induce apoptotic responses in cancer cell models, which could be significant for future cancer treatments (Carbone et al., 2013).

Safety and Hazards

It is considered hazardous, causing skin and eye irritation .

Biochemical Analysis

Biochemical Properties

1-methyl-1H-indol-6-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be involved in the enantioselective preparation of β-aryloxy-β-keto esters via chlorination of β-keto esters and subsequent SN2 reactions with phenols

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It can bind to specific receptors and enzymes, leading to enzyme inhibition or activation and changes in gene expression. For instance, indole derivatives can act as ligands for multiple receptors, influencing signal transduction pathways and cellular responses . The binding interactions of this compound with biomolecules are critical for its biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which can impact their efficacy and safety in in vitro and in vivo experiments . Understanding the temporal effects of this compound is crucial for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects . For example, indole derivatives have been shown to inhibit the release of GLP-1 at certain concentrations while enhancing its release at others . Understanding the dosage effects of this compound is essential for determining its therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, indole derivatives can be metabolized through pathways involving tryptophan degradation, leading to the production of bioactive metabolites . Understanding the metabolic pathways of this compound is crucial for elucidating its biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, indole derivatives can be transported across cell membranes through specific transporters, affecting their intracellular concentration and activity . Understanding the transport and distribution of this compound is critical for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives can localize to the nucleus, mitochondria, or other organelles, influencing their biological activity and therapeutic effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapy.

properties

IUPAC Name

1-methylindol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-10-5-4-7-2-3-8(11)6-9(7)10/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOVRUXKQGYTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-Methyl-1H-indol-6-yl-boronic acid (1.4 g, 8.0 mmol) was dissolved in ether (25 mL). Hydrogen peroxide (15%, 6 mL) was added over 5 minutes and the reaction mixture was stirred at room temperature for 1 h. The mixture was extracted with NaOH (1N, 2×50 mL) and the aqueous extracts were washed with ether (2×50 mL). The aqueous layers were cooled to 0° C. and acidified to pH 4.0 with 6 N HCl. The mixture was extracted with ether (3×100 mL) and the organic extracts were washed with water. The organic extracts were dried (MgSO4), filtered through a pad of silica gel and the pad was washed with ether (100 mL). After the filtrate was concentrated, the residue was chromatographed over silica gel with 10% to 20% ethyl acetate/hexanes to give 1-methyl-1H-indol-6-ol as a yellow solid (0.56 g, 47%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The mixture constituted by 0.24 mole (57 g) 6-benzyloxy-1-methylindole, 5.7 g 10% palladium-on-charcoal, 114 ml cyclohexane and 170 ml 96° ethanol is heated for 30 minutes under reflux. It is filtered hot in order to remove the catalyst. After evaporation of the filtrate under vacuum, an oil is obtained which, when dissolved in isopropyl ether, leads after evaporation to dryness to the desired product. It melts at 74° C.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The mixture consisting of 0.24 mole (57 g) of 6-benzyloxy-1-methylindole, 5.7 g of 10% palladium-on-charcoal, 114 ml of cyclohexene and 170 ml of 96% ethanol is heated for 30 minutes under reflux. The mixture is filtered hot to remove the catalyst. After evaporation of the filtrate under vacuum, an oil is obtained which, dissolved in isopropyl ether, gives the desired product after evaporation to dryness. It melts at 74° C.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5.7 g
Type
catalyst
Reaction Step Five

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